

# Comprehensive Technical Guide: AGL-2043

## Tyrphostin

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### Compound Focus: Agl 2043

CAS No.: 226717-28-8

Cat. No.: S517538

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## Molecular and Mechanistic Profile

AGL-2043 is a **cell-permeable, tricyclic quinoxaline** compound that functions as a **potent, selective, ATP-competitive, and reversible inhibitor** of Type III receptor tyrosine kinases [1]. Its core structure enables high-affinity binding to the ATP pocket of target kinases, effectively blocking their phosphorylation and subsequent downstream signaling cascades [2].

- Primary Targets:** The compound exhibits potent inhibitory activity against PDGFR $\beta$ , Flt3, and c-Kit receptors, which are critically involved in cellular proliferation, migration, and survival pathways [3] [1].
- Selectivity Profile:** AGL-2043 demonstrates remarkable selectivity for its primary targets, showing significantly weaker activity (>30-fold less potent) against a broad panel of other kinases including PKA, EGFR, IGF-1R, VEGFR, and Src kinases ( $IC_{50} > 30 \mu M$ ) [1].

Table 1: Quantitative Inhibition Profile of AGL-2043

Kinase Target	IC <sub>50</sub> Value	Cellular Context/Assay
PDGFR $\beta$	90 nM	Purified receptor [1]
PDGFR	800 nM	3T3 cells [1]
c-Kit	~1-3 $\mu M$	Not specified [1]

Kinase Target	IC <sub>50</sub> Value	Cellular Context/Assay
VEGFR, EGFR, IGF-1R, Src	>30 μM	Various assays [1]

## Therapeutic Applications and Experimental Evidence

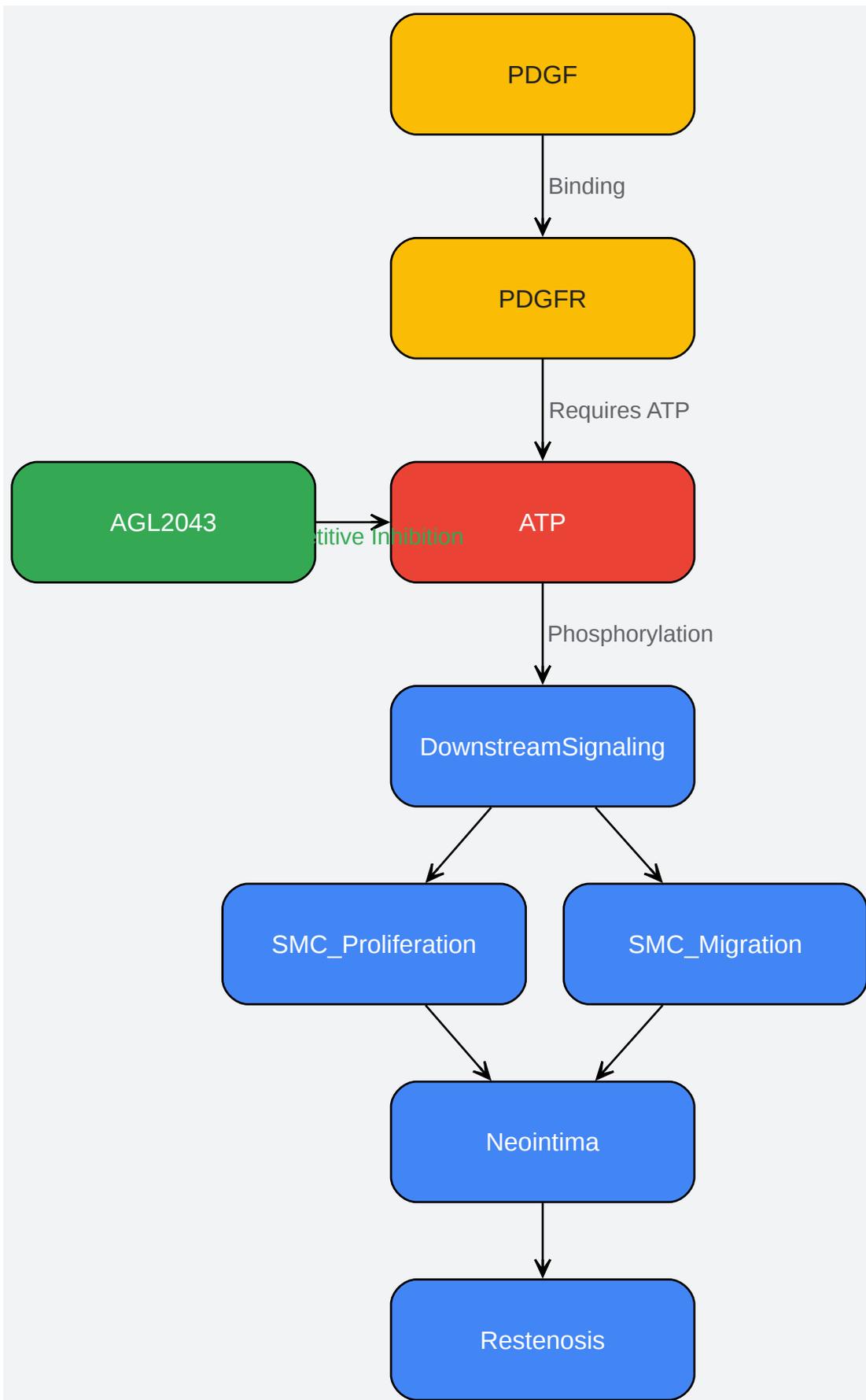
### Anti-Restenosis Efficacy

The most compelling therapeutic evidence for AGL-2043 comes from **cardiovascular intervention models**, particularly in the context of preventing restenosis following stent implantation.

- **Stent-Based Delivery:** In a porcine coronary artery model, stents coated with biodegradable polylactic/glycolic acid (PLGA) polymer containing 180 μg AGL-2043 demonstrated **50% reduction in in-stent stenosis** compared to control polymer-coated stents (26±10% vs 51±21%, p=0.001) at 28 days post-implantation [4].
- **Morphometric Outcomes:** The study revealed a **44% reduction in absolute neointimal area** (1.31±0.43 mm<sup>2</sup> vs 2.38±1.04 mm<sup>2</sup>, p=0.004) and a **57% increase in absolute luminal area** (3.39±0.59 mm<sup>2</sup> vs 2.19±1.09 mm<sup>2</sup>, p=0.003) in treated arteries, indicating significant preservation of vessel patency [4].
- **Safety Profile:** Critically, there were no significant differences in vascular injury or inflammation scores between control and AGL-2043 treated groups, and mortality was zero throughout the study period [4].

### Signaling Pathways and Biological Effects

The diagram below illustrates the core mechanism by which AGL-2043 inhibits PDGFR-mediated signaling pathways in smooth muscle cells, and how this action translates to therapeutic effects in restenosis.



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Figure 1: AGL-2043 inhibits PDGFR-mediated signaling in smooth muscle cells by competing with ATP, thereby reducing proliferation, migration, and neointima formation that leads to restenosis.

## Experimental Protocols and Research Applications

### In Vitro Kinase Inhibition Assays

The inhibitory profile of AGL-2043 has been characterized through comprehensive kinase screening platforms.

- KinaseProfiler Service (EMD Millipore):** This service evaluated 158 kinase inhibitors at 1 $\mu$ M and 10 $\mu$ M concentrations against 234 human recombinant kinases, demonstrating that AGL-2043 maintains potent inhibition of PDGFR $\alpha$ , Flt3, and c-Kit even at low micromolar concentrations [3].
- Cellular Autophosphorylation Assay:** In A431 human epidermoid carcinoma cells, the compound effectively inhibited EGFR autophosphorylation, establishing its cell permeability and intracellular activity [5].

Table 2: Kinase Profiling Data for AGL-2043 (Percentage Activity Remaining)

Kinase Target	% Activity at 0.5 $\mu$ M	% Activity at 1 $\mu$ M	% Activity at 10 $\mu$ M
PDGFR $\alpha$	23.8%	78.0%	15.0%
Flt3	27.5%	15.0%	1.0%
c-Kit	40.4%	80.0%	13.0%
CSF1R (Fms)	63.5%	52.0%	8.0%
PDGFR $\beta$	63.3%	97.0%	46.0%

### In Vivo Restenosis Model Protocol

The porcine coronary artery model represents a validated preclinical approach for evaluating anti-restenotic agents:

- **Stent Preparation:** Biodegradable polylactic/glycolic acid (PLGA) polymer coated stents loaded with 180 µg AGL-2043 or control polymer alone [4].
- **Animal Implantation:** Stents implanted in Sinclair mini-pigs (34±4 kg) to achieve 1.1:1 stent-to-artery diameter ratio in the proximal left anterior descending coronary artery [4].
- **Histomorphometric Analysis:** After 28 days, arterial sections analyzed for neointimal area, luminal area, percent stenosis, with simultaneous assessment of injury and inflammation scores using standardized scoring systems [4].
- **Drug Delivery Validation:** High-performance liquid chromatography (HPLC) confirmation of successful drug transfer from stent to arterial tissue, with negligible drug concentrations in segments proximal and distal to the stented region [4].

## Pharmaceutical Properties and Research Use

- **Physicochemical Properties:** Molecular weight: 280.35 g/mol; Formula: C<sub>15</sub>H<sub>12</sub>N<sub>4</sub>S; CAS Number: 226717-28-8 [6] [1]. The compound complies with Lipinski's rule of five with zero violations, indicating favorable drug-like properties [3].
- **Research Applications:** AGL-2043 is marketed for research use only by multiple biological suppliers with documented purity ≥99.0% [6]. Recommended storage conditions: powder at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month [6].

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